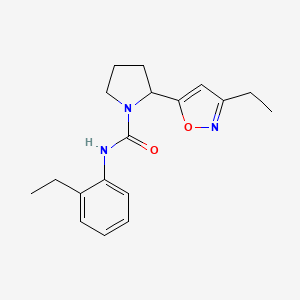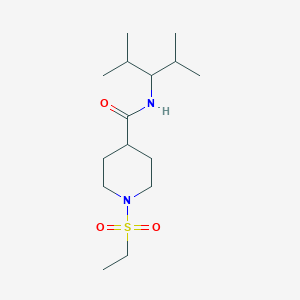![molecular formula C19H28ClN3O B4455114 1-[(2-chlorophenyl)methyl]-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide](/img/structure/B4455114.png)
1-[(2-chlorophenyl)methyl]-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide
Descripción general
Descripción
1-[(2-chlorophenyl)methyl]-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of fentanyl analogues. These compounds are structurally related to fentanyl, a potent synthetic opioid used for pain management and anesthesia. The compound’s structure includes a piperidine ring, a chlorophenyl group, and a carboxamide group, which contribute to its pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide typically involves several steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where a chlorobenzene derivative reacts with an alkylating agent in the presence of a Lewis acid catalyst.
Formation of the Carboxamide Group: The carboxamide group is formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-chlorophenyl)methyl]-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
1-[(2-chlorophenyl)methyl]-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry and for studying reaction mechanisms.
Biology: Investigated for its interactions with biological receptors and its potential as a pharmacological tool.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new synthetic routes and as a precursor for other chemical compounds.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the action of endogenous opioids, leading to analgesic and sedative effects. The molecular targets include the mu-opioid receptor, which is responsible for the compound’s potent analgesic properties .
Comparación Con Compuestos Similares
Similar Compounds
Fentanyl: A potent synthetic opioid with a similar structure but different pharmacokinetic properties.
Carfentanil: An extremely potent fentanyl analogue used in veterinary medicine.
Alfentanil: A shorter-acting fentanyl analogue used in anesthesia.
Uniqueness
1-[(2-chlorophenyl)methyl]-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide is unique due to its specific structural modifications, which confer distinct pharmacological properties. These modifications can affect its potency, duration of action, and receptor binding affinity, making it a valuable compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3O/c1-22-10-8-17(9-11-22)21-19(24)15-6-12-23(13-7-15)14-16-4-2-3-5-18(16)20/h2-5,15,17H,6-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJZHBSENGKHKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2CCN(CC2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B4455045.png)
![2-(4-{[(3-chloroanilino)carbonyl]amino}phenyl)-N-methylacetamide](/img/structure/B4455054.png)
![6-[2-(4-Ethylpiperazin-1-yl)pyrimidin-4-yl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4455062.png)
![N-(4-methoxyphenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B4455076.png)
![2-[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]-N-(1-METHYLPIPERIDIN-4-YL)BUTANAMIDE](/img/structure/B4455077.png)
![2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B4455083.png)
![4-(1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-2-pyrrolidinyl)-3,5-dimethylisoxazole](/img/structure/B4455089.png)
![N-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B4455090.png)
![2-bromo-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide](/img/structure/B4455096.png)
![7-Methyl-2-(methylsulfanyl)-6-[2-(morpholin-4-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4455104.png)
![1-METHANESULFONYL-N-[(2-METHYLPHENYL)(PHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4455109.png)


![N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-3-(propionylamino)benzamide](/img/structure/B4455129.png)
